molecular formula C21H23ClFN3O4S B11348467 N-[4-(acetylamino)phenyl]-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-(acetylamino)phenyl]-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11348467
M. Wt: 467.9 g/mol
InChI Key: MFIUBTQUMJYXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-acetamidophenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a chlorofluorophenyl moiety, and an acetamidophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-acetamidophenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction using suitable reagents such as carbodiimides.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride.

    Substitution with Chlorofluorophenyl Moiety: The chlorofluorophenyl group is attached via a nucleophilic aromatic substitution reaction.

    Addition of the Acetamidophenyl Group: The acetamidophenyl group is introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-acetamidophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-acetamidophenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(4-acetamidophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(3-acetamidophenyl)piperidine-4-carboxamide
  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

Uniqueness

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-acetamidophenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23ClFN3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23ClFN3O4S/c1-14(27)24-16-5-7-17(8-6-16)25-21(28)15-9-11-26(12-10-15)31(29,30)13-18-19(22)3-2-4-20(18)23/h2-8,15H,9-13H2,1H3,(H,24,27)(H,25,28)

InChI Key

MFIUBTQUMJYXFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.